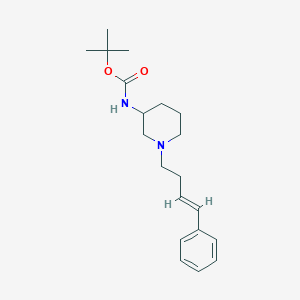

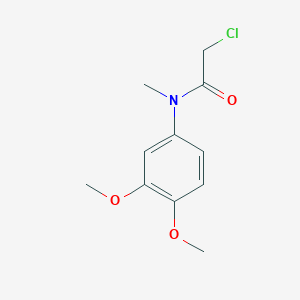

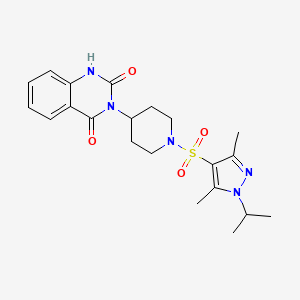

N-(5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl)-2,4-dimethoxybenzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound N-(5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl)-2,4-dimethoxybenzamide is a chemical entity that appears to be related to a class of thiadiazole derivatives. Thiadiazoles are heterocyclic compounds containing a ring with two nitrogen atoms and one sulfur atom. The presence of the 4-chlorophenyl group suggests that the compound may exhibit certain electronic characteristics due to the electron-withdrawing nature of the chlorine substituent.

Synthesis Analysis

While the provided papers do not directly describe the synthesis of this compound, they do offer insight into related chemical structures and their synthesis. For example, the synthesis of related thiadiazole derivatives is discussed in the second paper, where novel derivatives were synthesized by reacting acylazides with 2-amino-5-[1-(o-chlorophenoxy)ethyl]-1,3,4-thiadiazole . This suggests that a similar synthetic route could potentially be applied to the compound , with modifications to the starting materials and reaction conditions to incorporate the dimethoxybenzamide moiety.

Molecular Structure Analysis

The molecular structure of thiadiazole derivatives is characterized by the presence of a 1,3,4-thiadiazole ring. The electronic properties of the ring can be influenced by substituents, as seen in the second paper, where the biological activity of the synthesized compounds was linked to their structural features . The dimethoxybenzamide group attached to the thiadiazole ring in the compound of interest would likely contribute to the overall electronic distribution and potentially affect the compound's reactivity and interaction with biological targets.

Chemical Reactions Analysis

The first paper discusses the use of the 3,4-dimethoxybenzyl group as an N-protecting group, which can be removed using DDQ . This indicates that the dimethoxybenzyl moiety in related compounds can undergo deprotection under certain conditions, which may be relevant for the compound if similar protective strategies are employed during its synthesis or modification.

Physical and Chemical Properties Analysis

Applications De Recherche Scientifique

Chemical Synthesis and Structure Analysis

- N-Protecting Group for Thiadiazole Derivatives: The 3,4-dimethoxybenzyl group, part of the chemical structure of the mentioned compound, has been used as an N-protecting group for diphenyl 1,2-thiazetidine dioxide derivatives, demonstrating its utility in synthetic chemistry (Grunder-Klotz & Ehrhardt, 1991).

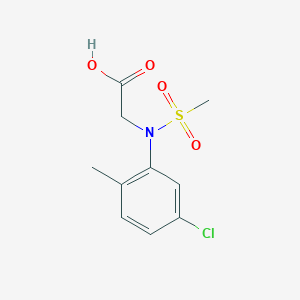

- Synthesis of Thiadiazole Sulfonamides: A process involving the synthesis of new 5-(4-chlorophenyl)-N-substituted-N-1,3,4-thiadiazole-2-sulfonamide derivatives, starting from 4-chlorobenzoic acid, was developed. These compounds have shown potential in antiviral activity (Chen et al., 2010).

- Comparison of Structure Using DFT Calculations: The structure of a similar compound, 5-(4-chlorophenyl)-2-amino-1,3,4-thiadiazole, was analyzed using density functional theory (DFT) and compared with experimental data. This study provides insight into the molecular structure and potential applications as nonlinear optical (NLO) materials (Kerru et al., 2019).

Pharmaceutical and Biological Research

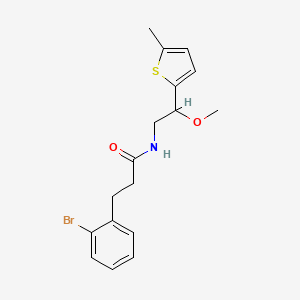

- Antimicrobial Agents Synthesis: Research has been conducted on synthesizing formazans from a Mannich base of 5-(4-chlorophenyl amino)-2-mercapto-1,3,4-thiadiazole, showing moderate antimicrobial activity against various bacterial and fungal strains (Sah et al., 2014).

- Anticonvulsant Potential: Novel 4-thiazolidinone derivatives, similar in structure to the mentioned compound, have been evaluated as anticonvulsant agents. These compounds were shown to have significant activity in seizure models, suggesting their potential in treating epilepsy (Faizi et al., 2017).

Materials and Corrosion Inhibition

- Corrosion Inhibition: Some derivatives of 1,3,4-thiadiazole, structurally related to the mentioned compound, have been studied for their potential as corrosion inhibitors. Their effectiveness has been evaluated in acidic solutions, demonstrating their potential use in protecting metals against corrosion (Bentiss et al., 2007).

Mécanisme D'action

Target of Action

Similar compounds have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various biological targets.

Mode of Action

The activities of similar compounds can be explained in terms of the distribution of the electronic density across the nitro-substituted heteroaromatic ring attached to the amide group . This suggests that the compound might interact with its targets through similar mechanisms.

Biochemical Pathways

Similar compounds have been found to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . This suggests that the compound might affect multiple biochemical pathways.

Result of Action

Similar compounds have shown certain anti-tobacco mosaic virus activity , suggesting that this compound might have similar effects.

Propriétés

IUPAC Name |

N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-2,4-dimethoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14ClN3O3S/c1-23-12-7-8-13(14(9-12)24-2)15(22)19-17-21-20-16(25-17)10-3-5-11(18)6-4-10/h3-9H,1-2H3,(H,19,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUEVZGXUZPIBGZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)C(=O)NC2=NN=C(S2)C3=CC=C(C=C3)Cl)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14ClN3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-benzyl-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2516277.png)

![4-(2,3-dihydrobenzo[b][1,4]dioxine-6-carbonyl)-1-(2-(dimethylamino)ethyl)-3-hydroxy-5-(pyridin-3-yl)-1H-pyrrol-2(5H)-one](/img/structure/B2516279.png)

![6-[[4-(4-chlorophenyl)-5-(pyridin-3-ylmethylsulfanyl)-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione](/img/structure/B2516283.png)

![3,5-dimethoxy-N-[5-(3-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2516291.png)

![2-chloro-N-[3-cyano-4,5-bis(furan-2-yl)furan-2-yl]acetamide](/img/structure/B2516292.png)

![2-chloro-N-[5-[2-(4-ethoxyanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-5-nitrobenzamide](/img/structure/B2516293.png)